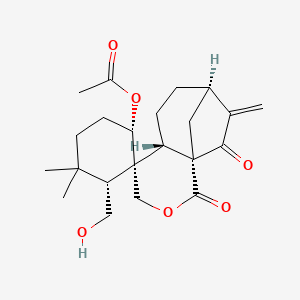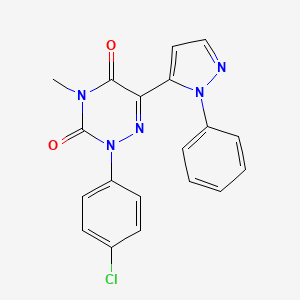
2,4-Dioxo-1-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
Overview
Description
2,4-Dioxo-1-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (DTPPC) is a heterocyclic compound with a wide range of applications in the field of organic synthesis. It is a versatile building block for the preparation of new compounds with potential medicinal and therapeutic properties. DTPPC has been studied extensively in recent years due to its unique structural characteristics and its ability to form a variety of derivatives.
Scientific Research Applications
Hybrid Catalysts in Synthesis
Pyranopyrimidine scaffolds, closely related to the core structure of interest, have been recognized for their wide range of applications in medicinal and pharmaceutical industries. The development of these scaffolds involves complex synthetic pathways, where hybrid catalysts play a crucial role. Recent reviews have covered synthetic methods employing organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts for the development of various pyrimidine derivatives, highlighting the importance of these catalysts in advancing the synthesis of lead molecules for pharmaceutical applications Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023, ACS Omega.
Anti-inflammatory Activity of Pyrimidine Derivatives
Substituted tetrahydropyrimidine derivatives have demonstrated significant in vitro anti-inflammatory activity. These compounds, synthesized through novel procedures, have shown potent activity by inhibiting protein denaturation, suggesting their potential as leads for developing new anti-inflammatory drugs Anita S. Gondkar, V. Deshmukh, S. Chaudhari, 2013, Drug Invention Today.
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, like 5-fluorouracil (5-FU), are fundamental in cancer therapy, treating millions of patients annually. Research has focused on the synthesis, including isotope incorporation for studying metabolism and biodistribution, and the understanding of how these compounds affect nucleic acid structure and function. Insights into the mechanisms of action against various enzymes and the exploration of polymeric forms suggest potential for more precise cancer treatments in personalized medicine W. Gmeiner, 2020, Molecules.
Pyrimidine Derivatives as Optical Sensors
Pyrimidine derivatives have been employed as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. A review of literature from 2005 to 2020 highlights the significant biological and medicinal applications of these compounds, demonstrating their versatility beyond pharmaceuticals Gitanjali Jindal, N. Kaur, 2021, Coordination Chemistry Reviews.
properties
IUPAC Name |
2,4-dioxo-1-pyridin-3-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c11-4-7-6-14(10(16)13-9(7)15)8-2-1-3-12-5-8/h1-3,5-6H,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGRKQCEMAIOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(C(=O)NC2=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156050 | |
| Record name | 1,2,3,4-Tetrahydro-2,4-dioxo-1-(3-pyridinyl)-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477853-58-0 | |
| Record name | 1,2,3,4-Tetrahydro-2,4-dioxo-1-(3-pyridinyl)-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477853-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-2,4-dioxo-1-(3-pyridinyl)-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[1,1'-Biphenyl]-4-yl-3-(4-ethylanilino)-1-propanone](/img/structure/B3037200.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B3037202.png)







![1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfinyl]-1-ethanol](/img/structure/B3037215.png)
